molecular formula C11H15ClN2O2 B1638119 (2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid CAS No. 882145-08-6

(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid

Cat. No. B1638119
CAS RN: 882145-08-6
M. Wt: 242.7 g/mol
InChI Key: APCNWLLTSMAPOL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid” is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 . It is used for proteomics research .

Scientific Research Applications

Synthesis and Chemical Properties

The research into derivatives of pyrazole and pyridine compounds, including those similar to "(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid," often explores their synthesis and the chemical properties that make them suitable for a variety of applications. For instance, derivatives of pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines have been synthesized from diamino-phenylazo-pyrazoles, showcasing the versatility of pyrazole compounds in creating new ring systems through reactions with acetylacetone, ethyl acetoacetate, and methyl acrylate under various conditions (Elnagdi, Sallam, & Ilias, 1975). These synthetic routes highlight the potential of acrylic acid derivatives in constructing complex heterocyclic structures, which could be utilized in material science, organic electronics, and catalysis.

Applications in Material Science

The study of organic sensitizers for solar cell applications illustrates the utility of acrylic acid derivatives in developing functional materials. Novel organic sensitizers with donor, electron-conducting, and anchoring groups have been engineered to achieve high incident photon to current conversion efficiencies when anchored onto TiO2 films (Kim et al., 2006). This research underscores the role of acrylic acid derivatives in enhancing the efficiency of photovoltaic devices, indicating a promising avenue for the development of renewable energy technologies.

Functionalization and Polymer Research

Acrylic acid derivatives also find significant applications in the functionalization of polymers. For instance, poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels have been modified through condensation reactions with various amine compounds, demonstrating the ability to tailor polymer properties for specific applications, such as biomedical devices (Aly & El-Mohdy, 2015). These modifications can influence the swelling behavior, thermal stability, and biological activity of the polymers, showcasing the broad utility of acrylic acid derivatives in advanced material design.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the system where it’s used. In the case of “(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid”, it’s used for proteomics research , but the specific mechanism of action isn’t provided in the sources I found.

properties

IUPAC Name

(E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-7(2)6-14-11(12)9(8(3)13-14)4-5-10(15)16/h4-5,7H,6H2,1-3H3,(H,15,16)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCNWLLTSMAPOL-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)O)Cl)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C/C(=O)O)Cl)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid
Reactant of Route 2
(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid
Reactant of Route 3
(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid
Reactant of Route 4
(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid
Reactant of Route 5
Reactant of Route 5
(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid
Reactant of Route 6
(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.